2-(2,4-Difluorophenyl)-4-methylpyrrolidine
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Overview
Description
2-(2,4-Difluorophenyl)-4-methylpyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-4-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2,4-difluoroaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of acid or base catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
2-(2,4-Difluorophenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)-5-methylpyridine
- 2-(2,4-Difluorophenyl)-2,2-difluoroacetate
Uniqueness
2-(2,4-Difluorophenyl)-4-methylpyrrolidine is unique due to the presence of both the 2,4-difluorophenyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C11H13F2N |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-7-4-11(14-6-7)9-3-2-8(12)5-10(9)13/h2-3,5,7,11,14H,4,6H2,1H3 |
InChI Key |
PMIXUDDRXQHOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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